Einecs 240-144-3

Beschreibung

Significance of Benzothiazole-2-thiol in Contemporary Organic Chemistry

The contemporary significance of Benzothiazole-2-thiol in organic chemistry is multifaceted. It serves as a crucial building block and intermediate in the synthesis of a wide array of more complex molecules. Its reactive thiol group and the aromatic benzothiazole (B30560) core allow for diverse chemical modifications, leading to compounds with tailored properties.

In the realm of materials science, Benzothiazole-2-thiol is extensively used as a vulcanization accelerator for rubber, a process that enhances the durability and elasticity of rubber products. It also functions as a corrosion inhibitor for copper and its alloys, finding applications in industrial water systems and metalworking fluids.

Furthermore, the benzothiazole scaffold is a prominent "privileged structure" in medicinal chemistry. aip.org Derivatives of Benzothiazole-2-thiol have been investigated for a broad spectrum of pharmacological activities. The development of novel therapeutic agents often involves the incorporation of the benzothiazole moiety to enhance biological activity and drug-like properties. pcbiochemres.com

Historical Context of Benzothiazole-2-thiol Research and Development

The history of benzothiazole chemistry dates back to the late 19th century. The initial synthesis of benzothiazole derivatives is attributed to the German chemist August Wilhelm von Hofmann in 1887. researchgate.net His pioneering work on the reactions of aniline (B41778) and its derivatives laid the foundation for the exploration of this class of heterocyclic compounds.

The development of practical applications for Benzothiazole-2-thiol, particularly in the rubber industry, gained momentum in the early 20th century. The discovery of its role as an effective vulcanization accelerator was a significant milestone, contributing to the advancement of tire manufacturing and other rubber-based technologies. Over the decades, research has expanded to uncover its utility as a corrosion inhibitor and as a key component in the synthesis of various biologically active molecules. mdpi.com

Physicochemical and Spectroscopic Data of Benzothiazole-2-thiol

The following tables provide a summary of the key physical, chemical, and spectroscopic properties of Benzothiazole-2-thiol.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₅NS₂ |

| Molar Mass | 167.25 g/mol |

| Appearance | Pale yellow to light tan crystalline powder |

| Melting Point | 177-181 °C |

| Boiling Point | Decomposes above 260 °C |

| Solubility | Insoluble in water; soluble in ethanol, acetone, and alkaline solutions |

This table is interactive. You can sort the data by clicking on the column headers.

Chemical Properties

| Property | Description |

| Acidity (pKa) | Exhibits weak acidic properties due to the thiol group. |

| Reactivity | The thiol group is the primary site of reactivity, undergoing alkylation, oxidation, and formation of metal complexes. The aromatic ring can undergo electrophilic substitution reactions. |

| Tautomerism | Exists in a tautomeric equilibrium between the thiol and thione forms. |

This table is interactive. You can sort the data by clicking on the column headers.

Spectroscopic Data

| Spectroscopy | Key Peaks/Signals |

| Infrared (IR) | Characteristic peaks for N-H stretching (in thione form), C=S stretching, and aromatic C-H and C=C stretching. A representative spectrum shows a broad band around 3100 cm⁻¹ (N-H), and strong absorptions in the 1500-1600 cm⁻¹ region (aromatic rings). |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The N-H proton of the thione tautomer can be observed as a broad singlet at a higher chemical shift. |

| ¹³C NMR | Aromatic carbons resonate in the δ 110-155 ppm region. The C=S carbon of the thione form appears further downfield, typically above δ 180 ppm. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is observed at m/z 167. Fragmentation patterns often involve the loss of sulfur-containing fragments. nist.govmassbank.eu |

This table is interactive. You can sort the data by clicking on the column headers.

Eigenschaften

CAS-Nummer |

16011-06-6 |

|---|---|

Molekularformel |

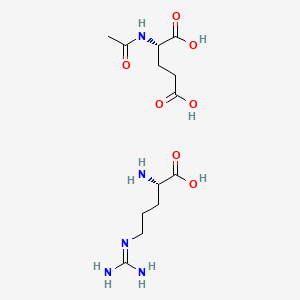

C13H25N5O7 |

Molekulargewicht |

363.37 g/mol |

IUPAC-Name |

(2S)-2-acetamidopentanedioic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C7H11NO5.C6H14N4O2/c1-4(9)8-5(7(12)13)2-3-6(10)11;7-4(5(11)12)2-1-3-10-6(8)9/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t5-;4-/m00/s1 |

InChI-Schlüssel |

WWZFXQGHJJRTGM-VDQHJUMDSA-N |

Isomerische SMILES |

CC(=O)N[C@@H](CCC(=O)O)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |

Kanonische SMILES |

CC(=O)NC(CCC(=O)O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |

Verwandte CAS-Nummern |

39064-34-1 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Benzothiazole 2 Thiol and Its Derivatives

Condensation Reactions in Benzothiazole-2-thiol Synthesis

The condensation of 2-aminobenzenethiol with various electrophilic partners is a cornerstone in the synthesis of the benzothiazole (B30560) framework. mdpi.comresearchgate.net This approach is widely employed due to its versatility and the ready availability of starting materials. ekb.eg The reaction typically involves the nucleophilic attack of the amino and thiol groups of 2-aminobenzenethiol on carbonyl or cyano groups, followed by cyclization and dehydration or elimination to form the stable aromatic benzothiazole ring. mdpi.comresearchgate.net

Aminobenzenethiol Condensations with Carbonyl and Cyano Precursors

The reaction between 2-aminobenzenethiol and compounds containing carbonyl groups (such as aldehydes, ketones, and carboxylic acids) or cyano groups (nitriles) is one of the most common and direct routes to 2-substituted benzothiazoles. mdpi.comthieme-connect.de

When 2-aminobenzenethiol reacts with aldehydes, the initial step is the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization via the attack of the thiol group, followed by oxidative aromatization to yield the benzothiazole derivative. mdpi.com A variety of aldehydes, including aromatic, aliphatic, and heteroaromatic ones, can be used in this reaction. mdpi.com Similarly, ketones react with 2-aminobenzenethiol, typically forming 2,2-disubstituted benzothiazolines, which can be subsequently pyrolyzed to yield 2-substituted benzothiazoles. mdpi.com

Condensation with nitriles provides an efficient pathway to 2-substituted benzothiazoles, often requiring catalytic activation. nih.govacs.org This method is applicable to a broad range of aromatic, heterocyclic, and aliphatic nitriles, tolerating various functional groups. organic-chemistry.orgorganic-chemistry.org The reaction of 2-aminobenzothiazole (B30445) with bis(methylthio)methylene malononitrile, a cyano-containing precursor, leads to the formation of more complex fused heterocyclic systems like pyrimido[2,1-b] researchgate.netorganic-chemistry.orgbenzothiazole. semanticscholar.org

| Precursor Type | Example Reagent | Catalyst/Conditions | Product Type |

| Carbonyl (Aldehyde) | Benzaldehyde (B42025) | H₂O₂/HCl, Ethanol, RT | 2-Arylbenzothiazole |

| Carbonyl (Ketone) | Acetone | Reflux | 2,2-Dimethylbenzothiazoline |

| Carbonyl (Acid) | Chloroacetic Acid | MeSO₃H/SiO₂, 140°C | 2-Chloromethylbenzothiazole |

| Cyano (Nitrile) | Benzonitrile | Cu(OAc)₂, Ethanol, 70°C | 2-Phenylbenzothiazole |

Metal-Catalyzed Condensation Approaches (e.g., Copper Catalysis)

Transition metal catalysis significantly enhances the efficiency and scope of benzothiazole synthesis. nih.gov Copper catalysts, in particular, have been extensively studied and are highly effective in promoting the condensation of 2-aminobenzenethiols with various precursors. nih.gov

A notable example is the copper-catalyzed condensation of 2-aminobenzenethiols with nitriles. acs.orgorganic-chemistry.org This method utilizes catalysts like copper(II) acetate (B1210297) (Cu(OAc)₂) in a solvent such as ethanol under relatively mild conditions (e.g., 70°C) to produce 2-substituted benzothiazoles in excellent yields. organic-chemistry.org The proposed mechanism involves the coordination of copper, which facilitates sulfilimine formation and subsequent intramolecular cyclization. organic-chemistry.org Other copper catalysts, such as CuBr and CuO, have also been found to be effective in different synthetic routes. nih.gov

Beyond copper, other metals like zinc, palladium, and ruthenium have been employed. mdpi.comnih.gov For instance, zinc acetate (Zn(OAc)₂) has been used as an inexpensive and environmentally friendly catalyst for the condensation of 2-aminobenzenethiols with aldehydes under solvent-free conditions. mdpi.com Palladium catalysts are effective in the intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas. nih.gov

| Metal Catalyst | Precursors | Conditions | Key Advantage |

| Cu(OAc)₂ | 2-Aminobenzenethiol + Nitriles | Ethanol, 70°C | High efficiency, broad substrate scope nih.govorganic-chemistry.org |

| CuBr | o-Aminothiophenol + Iodobenzene | Water, 80°C | Use of water as a green solvent nih.gov |

| Zn(OAc)₂·2H₂O | 2-Aminobenzenethiol + Aldehydes | Solvent-free, 80°C | Environmentally friendly, inexpensive mdpi.com |

| RuCl₃ | N-Arylthioureas | Oxidative Coupling | Direct synthesis from thioureas nih.gov |

| Pd(OAc)₂ | N-Aryl-N′,N′-dialkylthioureas | Oxidative Cyclization | Forms 2-(dialkylamino)benzothiazoles nih.gov |

Acid-Catalyzed Condensation Systems

Acid catalysis offers another effective strategy for promoting the condensation reactions that form benzothiazoles. Both Brønsted and Lewis acids can be utilized to activate the carbonyl or cyano precursors, facilitating the nucleophilic attack by 2-aminobenzenethiol. nih.gov

A simple and efficient system involves using a mixture of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in ethanol at room temperature for the reaction between 2-aminobenzenethiol and aldehydes. mdpi.commdpi.com This method provides excellent yields in a short time. mdpi.com Other acid systems include ammonium (B1175870) chloride (NH₄Cl), which is believed to activate aldehydes through hydrogen bonding. mdpi.com Polyphosphoric acid (PPA) is a classic strong acid catalyst used for the condensation of 2-aminobenzenethiol with carboxylic acids at high temperatures. nih.gov

More recently, milder and greener catalytic systems have been developed. Molecular iodine has been shown to act as a mild Lewis acid catalyst for the condensation of N-protected amino acids with 2-aminobenzenethiol under solvent-free conditions. mdpi.comnih.gov Low transition temperature mixtures (LTTMs), such as oxalic acid dihydrate:proline, also serve as effective and eco-friendly reaction media and catalysts. ekb.eg

| Acid Catalyst System | Precursors | Conditions | Noteworthy Feature |

| H₂O₂/HCl | 2-Aminobenzenethiol + Aldehydes | Ethanol, Room Temperature | High yields, short reaction times mdpi.com |

| NH₄Cl | 2-Aminothiophenol (B119425) + Benzaldehyde | Methanol-water, Room Temperature | Activates aldehyde via hydrogen bonding mdpi.com |

| Polyphosphoric Acid (PPA) | 2-Aminobenzenethiol + Carboxylic Acids | 220°C | Traditional high-temperature method nih.gov |

| Molecular Iodine (I₂) | 2-Aminobenzenethiol + N-protected amino acids | Solvent-free, Trituration | Mild Lewis acid catalysis mdpi.comnih.gov |

| Oxalic acid dihydrate:proline (LTTM) | 2-Aminobenzenethiol + Aromatic Aldehydes | Room Temperature | Green reaction medium ekb.eg |

Cyclization Strategies for Benzothiazole-2-thiol Formation

Intramolecular cyclization reactions provide alternative and powerful routes to the benzothiazole core. These strategies often start from precursors that already contain the necessary atoms for the thiazole (B1198619) ring, which are then induced to cyclize, often through the formation of a carbon-sulfur or carbon-nitrogen bond.

Reaction of Ortho-Halogenated Anilines with Isothiocyanates and Related Reagents

The reaction of ortho-halogenated anilines with sulfur-containing reagents is a valuable method for constructing the benzothiazole ring. mdpi.com This approach avoids the use of 2-aminobenzenethiol, which can be sensitive to oxidation. A highly efficient, metal-free method for synthesizing Benzothiazole-2-thiol (also known as 2-mercaptobenzothiazole) involves the tandem reaction of o-haloanilines with carbon disulfide in the presence of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org The reaction proceeds via a nucleophilic attack of the aniline (B41778) on carbon disulfide, followed by an intramolecular SNAr cyclization to form the product. organic-chemistry.org This method works well for o-iodo and o-bromoanilines. organic-chemistry.org

Relatedly, 2-haloanilines can react with dithiocarbamates, often in the presence of a copper catalyst like CuO, particularly for less reactive 2-bromoanilines. nih.gov The reaction of o-haloanilines with thiocarbamoyl chloride in the presence of a copper catalyst (CuBr) also yields 2-aminobenzothiazole derivatives. nih.gov

Cyclization with Tetramethylthiuram Disulfide in Aqueous Media

An innovative and practical synthesis of 2-mercaptobenzothiazole (B37678) derivatives involves the reaction of o-aminothiophenols with tetramethylthiuram disulfide. nih.gov This process is particularly noteworthy as it can be performed in water, aligning with the principles of green chemistry. The reaction is a one-pot, copper-catalyzed method where the in situ inter- and intramolecular condensation of the o-aminothiophenol with tetramethylthiuram disulfide leads to the formation of the corresponding 2-mercaptobenzothiazole. nih.gov Among the copper catalysts tested, CuBr proved to be the most effective for this transformation, which proceeds at a moderate temperature of 80°C. nih.gov This method is efficient for producing derivatives with various substituents on the aryl ring in high yields. nih.gov

Microwave-Assisted and Green Chemistry Approaches in Benzothiazole-2-thiol Synthesis

In recent years, the principles of green chemistry have been integrated into the synthesis of benzothiazole derivatives to minimize environmental impact. mdpi.comresearchgate.net Concurrently, microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products. nih.govscielo.br

Microwave irradiation, for instance, has been successfully employed in the condensation reaction of 2-aminothiophenol with various fatty acids using P4S10 as a catalyst, affording 2-substituted benzothiazoles in a rapid, solvent-free manner. nih.gov This method significantly reduces reaction times to as little as 3–4 minutes. nih.gov Another green approach involves the use of Acacia concinna as a biocatalyst under microwave irradiation for the synthesis of 2-aryl-benzothiazoles, a process that is notable for being solvent-free. nih.gov The synthesis of 2-chloromethyl-benzothiazole has also been achieved through a microwave-assisted condensation of 2-aminothiophenols with chloroacetyl chloride in acetic acid, a method lauded for its efficiency and environmental friendliness. nih.gov

The use of sustainable solvents is another key aspect of green chemistry. Polyethylene glycols (PEGs), for example, have been shown to be an effective and recyclable medium for the cyclocondensation of 2-aminothiophenol with aldehydes, yielding 2-arylbenzothiazoles with excellent yields. tandfonline.com Water, as an environmentally benign solvent, has also been utilized for the efficient one-step synthesis of substituted benzothiazole-2-thiols. rsc.org This method involves the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) and is characterized by being metal/ligand-free, having short reaction times, and producing excellent yields. rsc.org Furthermore, catalyst-free methods for synthesizing 2-substituted benzothiazoles have been developed using ethanol as a green solvent at room temperature. bohrium.com

Interactive Data Table: Comparison of Microwave-Assisted and Green Synthesis Methods

| Method | Reactants | Catalyst/Solvent | Reaction Time | Yield (%) | Key Advantages |

| Microwave-Assisted Condensation | 2-Aminothiophenol, Fatty Acids | P4S10 / Solvent-free | 3-4 min | High | Rapid, Solvent-free |

| Microwave-Assisted Biocatalysis | 2-Aminothiophenol, Aryl Aldehydes | Acacia concinna / Solvent-free | Short | High | Eco-friendly, Solvent-free |

| Microwave-Assisted Condensation | 2-Aminothiophenols, Chloroacetyl Chloride | Acetic Acid | 10 min | High | Efficient, Environmentally friendly |

| Green Synthesis in PEG | 2-Aminothiophenol, Aldehydes | PEG-400 | - | Excellent | Safer medium, Recyclable solvent |

| Green Synthesis in Water | 2-Aminothiophenols, Tetramethylthiuram Disulfide (TMTD) | Water | Short | Excellent | Metal/ligand-free, Environmentally benign |

| Catalyst-Free Synthesis in Ethanol | 2-Aminothiophenols, Alkyl/Aryl Aldehydes | Ethanol | Moderate | ~Quantitative | Catalyst-free, Sustainable solvent, Room temperature, High atom economy bohrium.com |

One-Pot Multicomponent Reactions for Benzothiazole-2-thiol Frameworks

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single procedure. nih.gov Several MCRs have been developed for the synthesis of 2-substituted benzothiazoles.

An effective three-component reaction involves the redox cyclization of haloanilines, stable non-toxic arylacetic acids or benzyl chlorides, and elemental sulfur, catalyzed by copper acetate. nih.gov This method is scalable, tolerates a wide range of functional groups, and utilizes readily available reagents. nih.gov Another notable one-pot, three-component reaction for synthesizing C-2-substituted benzothiazoles employs 2-iodoaniline, aryl- or hetaryl aldehydes, and thiourea, catalyzed by a ferromagnetic Cu(0)–Fe3O4@SiO2/NH2cel catalyst in water. nih.gov A key benefit of this approach is the easy recovery of the catalyst using a magnet. nih.gov

A catalyst- and additive-free method has also been developed for the synthesis of 2-substituted benzothiazoles via a three-component one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur. nih.gov This reaction forms double C–S and one C–N bond through the cleavage of two C–N bonds and multiple C–H bonds. nih.gov Additionally, a one-pot synthesis of 2-thio-substituted benzothiazoles has been achieved by reacting thiols, oxalyl chloride, and 2-aminothiophenol in the presence of n-tetrabutylammonium iodide (TBAI). mdpi.com

Interactive Data Table: Overview of One-Pot Multicomponent Reactions for Benzothiazole Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Key Features |

| Three-Component Redox Cyclization | Haloanilines, Arylacetic Acids/Benzyl Chlorides, Elemental Sulfur | Copper Acetate | Scalable, Wide functional group tolerance, Readily available reagents nih.gov |

| Three-Component Reaction with Ferromagnetic Catalyst | 2-Iodoaniline, Aryl/Hetaryl Aldehydes, Thiourea | Cu(0)–Fe3O4@SiO2/NH2cel / Water | Easy catalyst recovery with a magnet, Environmentally friendly nih.gov |

| Catalyst- and Additive-Free Three-Component Reaction | Aromatic Amines, Aliphatic Amines, Elemental Sulfur | None | Simple operation, Uses inexpensive and readily available elemental sulfur nih.gov |

| Three-Component Reaction for 2-Thio-Substituted Benzothiazoles | Thiols, Oxalyl Chloride, 2-Aminothiophenol | n-Tetrabutylammonium Iodide (TBAI) | Mild reaction conditions, High efficiency mdpi.com |

Development of Sustainable Synthetic Routes to 2-Substituted Benzothiazoles

The development of sustainable synthetic routes is a primary focus in modern organic chemistry, aiming to reduce the use of hazardous materials and improve energy efficiency. For 2-substituted benzothiazoles, this has led to the exploration of various eco-friendly catalysts and reaction conditions.

Nature-friendly routes include the use of a nanorod-shaped ionogel as a non-toxic, recyclable catalyst for the reaction of 2-aminothiophenol (2-ABT) with aldehydes in solvent-free conditions, achieving high to excellent yields in short reaction times. mdpi.com MoO3 nanorods have also been utilized as a recyclable and reusable catalyst for the same reaction, offering advantages such as mild reaction conditions and an easy workup. mdpi.com Another sustainable approach employs amberlite IR120 resin under microwave irradiation for the synthesis of 2-substituted benzothiazoles from aromatic aldehydes and 2-ABT, resulting in high yields within minutes. mdpi.com

Catalyst-free approaches further enhance the sustainability profile of benzothiazole synthesis. An environmentally friendly, catalyst-free method has been developed for the synthesis of 2-substituted benzimidazoles and benzothiazoles by reacting alkyl or aryl aldehydes with 2-aminothiophenols in ethanol at room temperature. bohrium.com This procedure is characterized by nearly quantitative yields, high atom economy, and the absence of toxic waste. bohrium.com The use of water as a solvent and catalyst has also been explored, providing an efficient and versatile method for the synthesis of various 2-arylbenzazoles without the need for toxic metal catalysts or bases. researchgate.net

Interactive Data Table: Sustainable Synthetic Routes to 2-Substituted Benzothiazoles

| Synthetic Approach | Reactants | Catalyst/Conditions | Sustainability Advantages |

| Nanorod-Shaped Ionogel Catalysis | 2-ABT, Aldehydes | Ionogel / Solvent-free, 80 °C | Solvent-free, Non-toxic and recyclable catalyst, Environmentally benign mdpi.com |

| MoO3 Nanorod Catalysis | 2-ABT, Aldehydes | MoO3 Nanorods / Solvent-free | Recyclable and reusable catalyst, Mild reaction conditions, Easy workup mdpi.com |

| Amberlite IR120 Resin Catalysis | Aromatic Aldehydes, 2-ABT | Amberlite IR120 Resin / Microwave | Eco-friendly, Rapid reaction, High yields mdpi.com |

| Catalyst-Free Synthesis | Alkyl/Aryl Aldehydes, 2-Aminothiophenols | Ethanol / Room Temperature | Catalyst-free, Green solvent, High atom economy, No toxic waste bohrium.com |

| Water-Mediated Synthesis | - | Water | Excludes toxic metal catalysts and bases, Good to excellent yields researchgate.net |

Elucidation of Reaction Mechanisms and Chemical Reactivity of Benzothiazole 2 Thiol

Mechanistic Pathways of Benzothiazole-2-thiol Formation

The synthesis of the benzothiazole (B30560) core, particularly Benzothiazole-2-thiol, can be achieved through several mechanistic routes, including acid-catalyzed cyclizations and oxidative processes.

Brønsted Acid-Catalyzed Cyclization Mechanisms

Brønsted acids are effective catalysts for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenols. One such mechanism involves the reaction of 2-aminothiophenol (B119425) with β-diketones. In the presence of a Brønsted acid like p-toluenesulfonic acid (TsOH·H₂O), the reaction proceeds under oxidant- and metal-free conditions. The proposed mechanism suggests that the acid catalyzes the condensation to form a ketamine intermediate. This is followed by an intramolecular nucleophilic addition and a C-C bond cleavage to yield the final 2-substituted benzothiazole product. mdpi.com This method is noted for its mild conditions and simple experimental steps. mdpi.com

Similarly, the cyclization of 2-aminothiophenols with various nitriles can be catalyzed by Brønsted acids such as trifluoromethanesulfonic acid (TFOH) to produce 2-substituted benzothiazoles. ontosight.aimdpi.comrsc.org

Table 1: Examples of Brønsted Acid-Catalyzed Synthesis of Benzothiazole Derivatives

| Reactants | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminothiophenol, β-Diketones | p-Toluenesulfonic acid (TsOH·H₂O) | Oxidant-, metal-, solvent-, and irradiation-free | 2-Substituted Benzothiazoles | ontosight.ai |

Hydrogen Bonding Activation in Condensation Reactions

Hydrogen bonding plays a crucial role in activating substrates for the condensation reactions that lead to benzothiazole formation. For instance, in the synthesis of benzothiazoles from 2-aminothiophenol and benzaldehyde (B42025), ammonium (B1175870) chloride (NH₄Cl) has been identified as an effective catalyst. The mechanism involves the activation of the benzaldehyde via hydrogen bonding with NH₄Cl. This activation facilitates the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde, promoting the condensation and subsequent cyclization to form the benzothiazole ring. mdpi.com This reaction can proceed efficiently in a methanol-water mixed solvent at room temperature. mdpi.com

Intramolecular hydrogen bonding is also a significant factor in related structures, such as Schiff bases derived from 2-aminobenzothiazole (B30445), where a hydrogen bond can form between a hydroxyl group and the imine nitrogen, influencing the compound's tautomeric equilibrium and stability. benchchem.com

Oxidative Cyclization Mechanisms in Benzothiazole-2-thiol Synthesis

Oxidative cyclization represents a common and efficient pathway for synthesizing the benzothiazole scaffold. A primary industrial method for producing Benzothiazole-2-thiol involves the reaction of aniline (B41778) with carbon disulfide and sulfur. researchgate.net

Another well-established mechanism is the oxidative formation of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes. benchchem.com This transformation is generally understood to begin with the reversible condensation of the aldehyde with the amine of 2-aminothiophenol to form an iminium intermediate. benchchem.com This intermediate undergoes a rapid intramolecular cyclization due to the nucleophilic attack of the thiol group. benchchem.com The resulting benzothiazoline (B1199338) intermediate is then dehydrogenated by a mild oxidant to yield the final aromatic benzothiazole product. benchchem.com

The oxidation of Benzothiazole-2-thiol itself leads to the formation of 2,2'-dithiobis(benzothiazole), a disulfide. researchgate.net This disulfide is a key intermediate in various applications, including rubber vulcanization. researchgate.net The photochemical cleavage of this disulfide bond produces the benzothiazole-2-thiyl (BS) radical, which can participate in further reactions. researchgate.net

Nucleophilic Substitution Reactions Involving Benzothiazole-2-thiol

Benzothiazole-2-thiol, existing in tautomeric equilibrium with its thione form, readily participates in nucleophilic substitution reactions, primarily at the exocyclic sulfur atom. The deprotonated thiolate form is a potent nucleophile. researchgate.netchemmethod.com

A common reaction is the S-alkylation, where the thiol or its corresponding thiolate anion attacks an alkyl halide. researchgate.net For example, the bimolecular nucleophilic substitution (Sₙ2) reaction between 5-substituted benzothiazole-2-thiol derivatives and N-substituted-2-chloroacetamides yields N,N-disubstituted-2-((5-substitutedbenzo[d]thiazol-2-yl)thio)acetamides. tandfonline.com Similarly, the reaction with ethyl chloroacetate (B1199739) produces ethyl 2-(benzo[d]thiazol-2-ylthio)acetate. chemmethod.com This reaction is a typical Sₙ2 process where the sulfur atom acts as a good nucleophile and the halide as a good leaving group. chemmethod.com

The disulfide derivative, 2,2'-dithiobis(benzothiazole), also undergoes nucleophilic substitution. For instance, it reacts with morpholine (B109124) in the presence of a base, where the disulfide bond is cleaved, and morpholine substitutes one of the thiolate groups to form 2-(morpholinodithio)benzothiazole. benchchem.com

Table 2: Examples of Nucleophilic Substitution Reactions

| Benzothiazole Reactant | Nucleophile/Electrophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 5-Substituted Benzothiazole-2-thiol | N-substituted-2-chloroacetamides | K₂CO₃, Acetone, Reflux | N,N-disubstituted-2-((5-substitutedbenzo[d]thiazol-2-yl)thio)acetamides | tandfonline.com |

| Benzothiazole-2-thiol | Ethyl bromoacetate | K₂CO₃, DMF, 25°C | Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate | benchchem.com |

| 2,2'-dithiobis(benzothiazole) | Morpholine | NaOH | 2-(Morpholinodithio)benzothiazole | benchchem.com |

Seleniranium Intermediate Pathways in Nucleophilic Attack

An unconventional reaction pathway involving Benzothiazole-2-thiol proceeds through seleniranium intermediates. mdpi.comresearchgate.netnih.gov This has been demonstrated in the reaction of 1,3-benzothiazole-2-thiol (B7764131) with 2-bromomethyl-1,3-thiaselenole. mdpi.comresearchgate.netnih.gov In solution, 2-bromomethyl-1,3-thiaselenole exists in equilibrium with a seleniranium cation intermediate. mdpi.com

The reaction pathway is a stepwise process occurring at three different centers of these seleniranium intermediates. mdpi.comnih.gov The first stage involves the nucleophilic attack of the benzothiazole-2-thiolate anion at the selenium atom of the seleniranium cation. mdpi.comnih.gov This attack is accompanied by the opening of the seleniranium ring to form an acyclic intermediate, (Z)-2-[(1,3-benzothiazol-2-ylsulfanyl)selanyl]ethenyl vinyl sulfide. mdpi.comnih.gov This intermediate can then undergo further rearrangements. mdpi.comnih.gov

This mechanism is distinct from reactions with other nucleophiles like alcohols or amines, which typically attack a carbon position of the intermediate. nih.gov The attack of the thiol at the selenium atom demonstrates the unique reactivity dictated by the seleniranium intermediate. nih.gov

Regioselective Synthesis via Stepwise Multicenter Reactions

The reaction of Benzothiazole-2-thiol with 2-bromomethyl-1,3-thiaselenole serves as an example of a regioselective synthesis achieved through a stepwise, multicenter reaction mechanism. mdpi.comnih.gov The initial nucleophilic attack on the selenium atom of the seleniranium intermediate is the first regioselective step. mdpi.com

The resulting product, (Z)-2-[(1,3-benzothiazol-2-ylsulfanyl)selanyl]ethenyl vinyl sulfide, can then be converted into a six-membered heterocycle, 2-(2,3-dihydro-1,4-thiaselenin-2-ylsulfanyl)-1,3-benzothiazole, with high yield. mdpi.comnih.gov This six-membered ring can subsequently undergo a rearrangement involving ring contraction to produce a thermodynamically more stable five-membered heterocycle, 2-[(1,3-thiaselenol-2-ylmethyl)sulfanyl]-1,3-benzothiazole. mdpi.comnih.gov This sequence of rearrangements, initiated by the specific nucleophilic attack, allows for the regioselective synthesis of different heterocyclic products. mdpi.comnih.gov

Another example of regioselective synthesis starts with 2-(benzo[d]thiazol-2-yl)malononitrile, which is treated with phosphorus pentasulfide to give a thioamide derivative in a regioselective manner. researchgate.net This intermediate then reacts with α-bromocarbonyl compounds to yield new thiazole (B1198619) derivatives. researchgate.net

Tautomerism and its Influence on Benzothiazole-2-thiol Reactivity

Benzothiazole-2-thiol is characterized by the presence of tautomerism, a phenomenon where the compound exists as a mixture of two or more structurally distinct isomers that are in rapid equilibrium. This equilibrium is pivotal to understanding its chemical reactivity.

Thiol-Thione Tautomeric Equilibrium Analysis

Benzothiazole-2-thiol exists in a dynamic equilibrium between two tautomeric forms: the thiol form (1,3-benzothiazole-2-thiol) and the thione form (1,3-benzothiazole-2(3H)-thione). nih.govnih.gov In the thiol form, a proton is attached to the exocyclic sulfur atom, featuring a C-SH group. Conversely, the thione form possesses a carbon-sulfur double bond (C=S), with the proton residing on the nitrogen atom within the thiazole ring. google.com

Extensive spectroscopic and theoretical studies have demonstrated that the equilibrium overwhelmingly favors the thione tautomer. google.comatamanchemicals.comsemanticscholar.org In the solid state, gas phase, and in solution, the compound predominantly exists as the thione form. wikipedia.org This structural preference is significant, as the common name "mercaptobenzothiazole" implies the thiol structure, which is misleading given the prevalence of the thione isomer. wikipedia.orgatamanchemicals.com

Energetic Considerations of Tautomeric Forms

The predominance of the thione tautomer is rooted in its greater thermodynamic stability. Theoretical calculations indicate that the thione form is energetically more favorable than the thiol form. The energy difference between the two tautomers has been reported to be approximately 28 to 39 kJ/mol. wikipedia.org

Further computational analysis reveals that the energy barrier for the conversion of the thiol tautomer to the more stable thione tautomer is significantly lower than the reverse reaction. One study calculated the activation energy for the thiol-to-thione transition to be about 12.1 kJ/mol lower than the thione-to-thiol transition, further confirming the stability of the thione form. atamanchemicals.com

Table 1: Energetic Comparison of Benzothiazole-2-thiol Tautomers

| Tautomer Form | Relative Energy (kJ/mol) | Stability |

| Thione | -28 to -39 | More Stable |

| Thiol | 0 | Less Stable |

Note: Relative energy values are approximate and based on theoretical calculations from cited literature.

pH Dependence of Benzothiazole-2-thiol Species

The speciation of Benzothiazole-2-thiol in solution is highly dependent on the pH of the medium. The compound has a reported pKa value of 7.03 in aqueous buffer solutions. nih.gov This indicates that it is a weak acid.

In alkaline conditions, with a pH greater than 7, the compound deprotonates to form the thiolate anion. wikipedia.org This deprotonated species is highly soluble in basic solutions, in contrast to the neutral form which is insoluble in water. wikipedia.org Studies have shown that within a pH range of 2 to 11, a protonated form of the compound is not observed, with the dominant species being either the neutral thione form or the deprotonated thiolate anion depending on the pH. wikipedia.org

Redox Chemistry of Benzothiazole-2-thiol and its Derivatives

The sulfur atom in Benzothiazole-2-thiol is redox-active, allowing the compound and its derivatives to participate in various oxidation-reduction reactions. This reactivity is central to its application in industrial processes.

A primary redox reaction of Benzothiazole-2-thiol is its oxidation to form 2,2'-dithiobis(benzothiazole), also known as mercaptobenzothiazole disulfide (MBTS). wikipedia.orgatamanchemicals.comnih.gov This oxidative coupling reaction links two benzothiazole units via a disulfide bond. atamanchemicals.com This reaction can be achieved using various oxidizing agents, including hypochlorous acid, iodine, and hydrogen peroxide. nih.gov

The resulting disulfide, MBTS, is itself a key intermediate. It can react with amines in a process known as oxidative condensation to produce sulfenamide (B3320178) derivatives. google.comwikipedia.org These sulfenamides, such as 2-morpholinodithiobenzothiazole, are widely used as accelerators in the sulfur vulcanization of rubber. wikipedia.orgatamanchemicals.com The formation of these sulfenamides can also be achieved directly from Benzothiazole-2-thiol and an amine in the presence of an oxidant. nih.govgoogle.com

Furthermore, the thiol group can undergo S-alkylation to form a thioether, which can then be oxidized to a sulfone. wikipedia.org There are also reports of oxidative ring-opening of the benzothiazole structure under specific conditions to yield acylamidobenzene sulfonate esters. scholaris.ca The redox chemistry is complex and can even involve the formation of mixed disulfides with biological molecules like cysteine. nih.gov

Molecular Interactions and Computational Chemistry Studies of Benzothiazole 2 Thiol

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide significant insights into the electronic properties of Benzothiazole-2-thiol. acs.orgccsenet.org These theoretical studies help in understanding the molecule's stability, reactivity, and potential interaction mechanisms. acs.orgresearchgate.net

HOMO-LUMO Energy Analysis and Bandgap Determination

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic charge transfer within a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. asianpubs.org A larger energy gap implies higher stability and lower chemical reactivity. asianpubs.org

Theoretical calculations for Benzothiazole-2-thiol have determined the HOMO-LUMO energy gap. For instance, using the B3LYP/6–311++G** method, the energy gap was calculated to be 5.1370 eV. asianpubs.org The energy of the HOMO is directly related to the ionization potential, indicating the molecule's susceptibility to electrophilic attack, while the LUMO energy relates to the electron affinity. asianpubs.org

Table 1: Frontier Molecular Orbital Energies and Global Reactivity Properties of 2-Mercaptobenzothiazole (B37678)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.4742 |

| ELUMO | -1.3372 |

| Energy Gap (ΔE) | 5.1370 |

Data obtained from B3LYP/6–311++G* method calculations.* asianpubs.org

Dipole Moment and Electronegativity Calculations

Electronegativity (χ), a measure of an atom's ability to attract shared electrons, can be calculated from the energies of the HOMO and LUMO. ccsenet.org It is a fundamental concept in predicting the nature of chemical bonds. The electronegativity of Benzothiazole-2-thiol has been determined through theoretical calculations, providing insight into its charge distribution and reactivity. asianpubs.orgresearchgate.net

Hardness, Softness, and Electrophilicity Indices

Chemical hardness (η) and softness (σ) are concepts derived from DFT that describe the resistance of a molecule to change its electron configuration. researchgate.net Hardness is half the energy gap between the HOMO and LUMO, while softness is the reciprocal of hardness. ccsenet.orgresearchgate.net A "soft" molecule has a small energy gap and is more reactive. ajchem-a.com

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. researchgate.net These global reactivity descriptors are calculated from the ionization potential and electron affinity, which are in turn related to the HOMO and LUMO energies. ccsenet.org For Benzothiazole-2-thiol, these indices have been calculated to predict its reactivity and stability. researchgate.netasianpubs.org

Table 2: Calculated Electronic Properties of 2-Mercaptobenzothiazole

| Property | Value |

|---|---|

| Ionization Potential (I) | 8.2737 eV |

| Electronegativity (χ) | 4.8057 eV |

| Chemical Hardness (η) | 2.5685 eV |

| Electrophilicity Index (ω) | 4.4921 eV |

Data derived from B3LYP/6–311++G* method calculations.* asianpubs.org

Theoretical Analysis of Molecular Reactivity

Theoretical methods are employed to analyze the reactivity of Benzothiazole-2-thiol by identifying the most probable sites for chemical reactions.

Fukui Function and Local Softness for Reactive Site Identification

The Fukui function is a tool used in DFT to identify the most reactive sites in a molecule for nucleophilic and electrophilic attacks. researchgate.net It describes how the electron density at a specific point in a molecule changes with the addition or removal of an electron. ccsenet.org By analyzing the Fukui function and local softness indices, researchers can pinpoint the atoms most likely to participate in chemical reactions. researchgate.net For benzothiazole (B30560) derivatives, studies have shown that the N3 nitrogen is often the most nucleophilic site, while the C2 carbon can be the most electrophilic. ccsenet.org

Electrostatic Molecular Potential (EMP) Mapping

Electrostatic Molecular Potential (EMP) or Molecular Electrostatic Potential (MEP) mapping is a visual method to understand the charge distribution and reactivity of a molecule. researchgate.netacs.org The map displays regions of positive and negative electrostatic potential on the electron density surface. asianpubs.org For Benzothiazole-2-thiol, MEP maps show that negative potentials are concentrated around the nitrogen atom, indicating a site for electrophilic attack. Conversely, positive potentials are found around the hydrogen atom of the S-H group, highlighting it as a potential site for nucleophilic attack. asianpubs.orgasianpubs.org The MEP of 2-mercaptobenzothiazole lies in the range of +1.238e × 10⁻² to –1.238e × 10⁻². asianpubs.org These maps are crucial for predicting how the molecule will interact with other charged species. asianpubs.org

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the electron density distribution and bonding within a molecule. numberanalytics.com For Benzothiazole-2-thiol, NBO analysis reveals significant charge delocalization, which is crucial for its reactivity and stabilizing interactions. asianpubs.orgicm.edu.pluni-muenchen.de

The analysis shows strong hyperconjugative interactions, which are stabilizing delocalizations of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.deresearchgate.net A key interaction in Benzothiazole-2-thiol involves the lone pair electrons of the exocyclic sulfur atom (S3) and the antibonding orbital of the N1=C2 bond. asianpubs.org This interaction, denoted as n(S3) → π*(N1=C2), results in a significant stabilization energy, indicating a strong delocalization of the sulfur lone pair towards the thiazole (B1198619) ring. asianpubs.org A similar, though slightly weaker, stabilizing interaction occurs from the lone pair of the endocyclic sulfur atom (S14) to the same antibonding orbital. asianpubs.org

This charge delocalization has a direct impact on the molecule's geometry. The delocalization of the lone pair from the exocyclic sulfur (S3) towards the aromatic ring is supported by a shorter S3–C9 bond length. asianpubs.org Furthermore, the electron-withdrawing nature of the nitrogen atom influences the bond lengths within the benzene (B151609) ring, causing an increase in the C8–C9 bond distance. asianpubs.org

The distribution of atomic charges, calculated through NBO analysis, provides further insight into the molecule's reactive sites. In the neutral molecule, the exocyclic sulfur atom (S3) can exhibit a positive charge, suggesting its susceptibility to nucleophilic attack, a key step in the sulfurization process during rubber vulcanization. asianpubs.org Conversely, the endocyclic sulfur atom (S14) tends to possess a negative charge, making it a likely site for electrophilic attack. asianpubs.org The carbon atoms C2 and C8, adjacent to the nitrogen atom, carry positive charges due to the electron-withdrawing effect of nitrogen. asianpubs.org This detailed charge distribution landscape is fundamental to understanding the chemical reactivity of Benzothiazole-2-thiol.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| n(S3) | π(N1=C2) | 26.70 |

| n(S14) | π(N1=C2) | 23.77 |

This interactive table summarizes the key hyperconjugative interactions and their stabilization energies in Benzothiazole-2-thiol as determined by NBO analysis. asianpubs.org

Simulation of Intermolecular Interactions

Adsorption Behavior at Interfaces (e.g., Metal-Solution)

The effectiveness of Benzothiazole-2-thiol as a corrosion inhibitor is attributed to its ability to adsorb onto metal surfaces, forming a protective layer that isolates the metal from the corrosive environment. rsc.orgelectrochemsci.orgrsc.org Computational simulations, particularly using Density Functional Theory (DFT), have been instrumental in understanding this adsorption behavior at metal-solution interfaces. rsc.orgresearchgate.net

Simulations show that Benzothiazole-2-thiol molecules can adsorb onto metal surfaces like copper and galvanized steel. rsc.orgresearchgate.net The mode of adsorption is dependent on the concentration of the inhibitor. At lower concentrations, the molecule tends to adsorb in a nearly parallel orientation to the surface. rsc.org As the concentration increases, the molecules adopt a more vertical, albeit slightly tilted, orientation. rsc.org This change in orientation allows for a denser packing of the inhibitor molecules on the surface, enhancing the protective barrier.

The adsorption process involves the displacement of water molecules from the metal surface and the formation of bonds between the inhibitor and the metal atoms. researchgate.net Studies on galvanized steel have shown that the strong interaction between 2-MBT and zinc can lead to the formation of Zn/2-MBT complexes, which then precipitate onto the metal surface, contributing to the protective layer. rsc.org On copper surfaces, adsorption is also a key protective mechanism, with the inhibitor forming a film that can be several nanometers thick. researchgate.net

Role of Heteroatoms in Surface-Molecule Binding

The presence of heteroatoms—specifically nitrogen and two sulfur atoms—in the Benzothiazole-2-thiol molecule is critical to its strong adsorption on metal surfaces. rsc.orgbiointerfaceresearch.comacs.org These heteroatoms act as active centers for binding, donating lone pair electrons to the vacant d-orbitals of the metal atoms to form coordinate bonds. acs.org

DFT calculations have confirmed that both the nitrogen and sulfur atoms are involved in the binding process. researchgate.net Simulations of Benzothiazole-2-thiol on a Cu(111) surface explored various adsorption modes, including those involving the exocyclic sulfur (thiol-S or thione-S), and combined modes involving both a sulfur atom and the nitrogen atom (thiol-S+N or thione-S+N). researchgate.net The results indicate that adsorption modes involving two atoms (e.g., S and N) are generally more stable than single-atom modes. researchgate.net

The thione tautomer of Benzothiazole-2-thiol is often considered in simulations due to its higher stability and is found to adsorb more strongly on copper surfaces than the thiol form. researchgate.netscispace.com The interaction between the thiazole ring's nitrogen atom and the copper surface is particularly strong. researchgate.net This multi-point attachment, facilitated by the heteroatoms, ensures a robust and stable adsorption of the inhibitor molecule on the metal surface, which is fundamental to its corrosion inhibition properties. rsc.orgacs.org

Molecular Docking and Binding Energy Predictions in Biochemical Systems

Beyond its industrial applications, Benzothiazole-2-thiol and its derivatives are also investigated for their potential biological activity, which can be explored using molecular docking simulations. rsc.orgnih.gov Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), and estimates the strength of the interaction, often expressed as a binding energy. rsc.orgnih.gov

While specific docking studies focusing solely on Benzothiazole-2-thiol (Einecs 240-144-3) are part of broader research into benzothiazole derivatives, the principles of the methodology are well-established. dntb.gov.ua The process involves preparing the 3D structures of both the ligand (Benzothiazole-2-thiol) and the target protein. rsc.org Docking algorithms then explore various possible binding poses of the ligand within the active site of the protein, calculating a scoring function for each pose to estimate the binding affinity. nih.gov

The binding energy is a key output, with more negative values typically indicating a stronger and more stable interaction. nih.gov For example, in studies of related compounds, binding energies are often reported in kcal/mol. nih.gov These predictions help to identify potential biological targets for a compound and to understand the molecular basis of its activity. The interactions are often stabilized by hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the protein's active site. Molecular dynamics simulations can further be used to investigate the stability of the predicted ligand-protein complex over time. nih.gov

Thermodynamic and Kinetic Modeling of Benzothiazole-2-thiol Reactions

Understanding the thermodynamics and kinetics of reactions involving Benzothiazole-2-thiol is essential for optimizing its performance, particularly in processes like rubber vulcanization. researchgate.netresearchgate.net Computational modeling provides valuable insights into reaction mechanisms, transition states, and energy profiles.

Studies have shown that Benzothiazole-2-thiol can exist in tautomeric forms, primarily the thione and thiol forms. scispace.com Thermodynamic calculations, often using DFT, can determine the relative stability of these tautomers. scispace.com For Benzothiazole-2-thiol, the thione form is generally found to be more stable than the thiol form. scispace.com The reaction enthalpy (ΔrH) and Gibbs free energy (ΔrG) for the tautomeric equilibrium can be calculated, indicating the spontaneity and energetic favorability of the transformation. For the thiol-thione equilibrium of MBT, the reaction is exothermic and spontaneous in the direction of the more stable thione tautomer. scispace.com

Kinetic modeling focuses on the rates of reaction and the energy barriers that must be overcome. acs.orgitu.edu.tr In the context of vulcanization, Benzothiazole-2-thiol acts as an accelerator, and its reactions with sulfur and rubber model compounds have been a subject of kinetic studies. researchgate.net For instance, DFT simulations have been used to investigate the thermochemistry of various intermediates in the reaction of 2-mercaptobenzothiazole disulfide (MBTS), a derivative of MBT, with sulfur. researchgate.net These models can help to determine whether reaction mechanisms proceed via sequential or lumped sulfur pick-up. researchgate.net

Furthermore, the relationship between thermodynamics and kinetics can be explored. For related intramolecular proton transfer reactions in benzothiazole derivatives, a linear relationship between the free energy difference (thermodynamics) and the activation energy (kinetics) has been demonstrated, following the Bell–Evans–Polanyi principle. acs.org This principle suggests that for a series of related reactions, a more thermodynamically favorable reaction will have a lower activation barrier and thus a faster rate. acs.org

| Parameter | Value | Significance |

| Tautomer Stability | Thione > Thiol | The thione form is the predominant and more stable tautomer. scispace.com |

| ΔrH (thiol → thione) | -11.9 kJ/mol | The conversion from thiol to thione is an exothermic process. scispace.com |

| ΔrG (thiol → thione) | -6.4 kJ/mol | The conversion from thiol to thione is spontaneous. scispace.com |

This interactive table presents key thermodynamic parameters for the tautomeric equilibrium of Benzothiazole-2-thiol, highlighting the greater stability of the thione form.

Environmental Fate and Transformation Pathways of Benzothiazole 2 Thiol

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For Benzothiazole-2-thiol, these pathways include photolysis, atmospheric oxidation, and hydrolysis.

Photolytic Transformation in Aquatic Environments

Benzothiazole-2-thiol is unstable in aquatic environments when exposed to light. europa.eu Direct photolysis in water can be a significant degradation pathway, with a reported half-life of approximately 30 minutes at 32-40°C. europa.eu The rate of photolytic degradation can vary depending on the season, with a half-life of about 0.05 days in the summer and 0.21 days in the winter. diva-portal.org

The anionic form of Benzothiazole-2-thiol, when irradiated in an aerated medium, is photoconverted into benzothiazole (B30560) and 2-hydroxybenzothiazole (B105590). researchgate.net Laser flash photolysis studies have identified transient species in this process, including the triplet excited state, the solvated electron, and the benzothiazolyl radical. researchgate.net The presence of natural chromophoric components in water can sensitize and accelerate the transformation of Benzothiazole-2-thiol, with studies showing a four-fold faster disappearance in natural water compared to purified water. researchgate.net Under photolytic conditions, both mercaptobenzothiazole and its methylated form, methylthiobenzothiazole, can form two stable photoproducts: benzothiazole (BT) and hydroxybenzothiazole (OHBT). d-nb.info

Oxidation by Atmospheric Hydroxyl Radicals

In the atmosphere, Benzothiazole-2-thiol is subject to degradation through reaction with photochemically-produced hydroxyl radicals (•OH). The estimated atmospheric half-life of Benzothiazole-2-thiol is approximately 9.5 hours, assuming an atmospheric concentration of 5x10^5 hydroxyl radicals per cubic centimeter. europa.eunih.gov Another estimate suggests an atmospheric half-life of 8.4 hours. diva-portal.org This relatively short half-life indicates that long-range atmospheric transport of Benzothiazole-2-thiol is not expected. europa.eu The reaction with hydroxyl radicals is considered a major loss process for benzothiazoles in the gas phase. nih.govacs.org The rate constant for the reaction of benzothiazole with OH radicals has been determined to be (9.5±1.7)·10⁸ M⁻¹s⁻¹ at pH 7. researchgate.net

Hydrolytic Stability and Chemical Conversion

Benzothiazole-2-thiol is considered hydrolytically stable at a neutral pH of 7 and ambient temperature. europa.eu However, it is abiotically unstable in aquatic environments in the presence of atmospheric oxygen, where it can be converted to Dibenzothiazol-2-yl disulfide (MBTS). europa.eu This conversion can be rapid, with 60% of Benzothiazole-2-thiol transforming into MBTS within 2 hours at pH 6.5. europa.eu One of the hydrolysis products of N-tert-butylbenzothiazole-2-sulphenamide is mercaptobenzothiazole. psu.edu

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms.

Microbial Degradation by Specific Bacterial Strains (e.g., Rhodococcus)

Benzothiazole-2-thiol is generally resistant to biodegradation. diva-portal.org Studies have shown low biodegradability, with only 2.5% degradation observed in 14 days and 2% over 35 days with an adapted bacterial inoculum. europa.eu However, specific bacterial strains, particularly from the genus Rhodococcus, have been identified as capable of degrading benzothiazole compounds. nih.govresearchgate.net

Rhodococcus erythropolis has been shown to degrade 2-hydroxybenzothiazole (OBT) and benzothiazole (BT), but not Benzothiazole-2-thiol itself. nih.govresearchgate.net In fact, Benzothiazole-2-thiol can inhibit the biodegradation of other benzothiazoles by these strains. nih.gov Some Rhodococcus strains can convert benzothiazole-2-sulfonate (BTSO₃) and BT into OBT, which is then further hydroxylated. ethz.ch While no pure cultures have been isolated that can use Benzothiazole-2-thiol as a growth substrate, many bacterial isolates can transform it into the more stable methylthiobenzothiazole. ethz.ch

Anaerobic vs. Aerobic Biodegradation Pathways

The degradation pathways of benzothiazoles differ significantly under anaerobic (oxygen-deficient) and aerobic (oxygen-rich) conditions.

Under aerobic conditions , some microbial cultures can utilize benzothiazoles as a source of carbon, nitrogen, and energy. d-nb.info For instance, Rhodococcus erythropolis can degrade benzothiazole-2-sulfonate (BTSA) via an aerobic pathway where 2-hydroxybenzothiazole (OBT) is converted to dihydroxybenzothiazole and then undergoes ring cleavage. benchchem.com In aerobic batch tests, mercaptobenzothiazole was methylated to methylthiobenzothiazole. d-nb.info

Under anaerobic conditions , the degradation of benzothiazoles has been less extensively studied. d-nb.info However, it has been shown that Rhodococcus erythropolis can transform benzothiazole-2-sulfonate into 2-hydroxybenzothiazole in anaerobic resting cell assays. nih.govresearchgate.net Anaerobic treatment showed no transformation of hydroxybenzothiazole, while methylthiobenzothiazole was partially degraded. d-nb.info Mercaptobenzothiazole was partially metabolized to benzothiazole under anaerobic conditions. d-nb.info

Formation of Degradation Products and Intermediates

The breakdown of Benzothiazole-2-thiol in the environment leads to the formation of several degradation products and intermediates. Under aerobic conditions, microbial degradation is a key transformation pathway. One of the initial steps involves the methylation of the thiol group to produce 2-methylthiobenzothiazole (MTBT). ethz.chd-nb.info Further oxidation of MTBT can lead to the formation of 2-(methylsulfinyl)benzothiazole. ethz.ch

Photodegradation also plays a role in the transformation of Benzothiazole-2-thiol. In the presence of light, particularly UV radiation, it can degrade into benzothiazole and 2-benzothiazolesulfonic acid. d-nb.inforesearchgate.net Minor photolytic degradation products include 2,2'-thiobisbenzothiazole and dibenzothiazol-2-yl disulfide. researchgate.net

Under certain conditions, particularly in biological treatment processes, Benzothiazole-2-thiol can be transformed into benzothiazole-2-sulfonate (BTSO3). ethz.chd-nb.info Subsequent microbial action can then convert BTSO3 into 2-hydroxybenzothiazole (OHBT). nih.gov Studies have shown that Rhodococcus erythropolis can degrade BTSO3 to OHBT. nih.gov Further hydroxylation of OHBT can result in the formation of dihydroxybenzothiazole. nih.govresearchgate.net The degradation pathways appear to converge on OHBT, which is then further broken down. nih.gov

It is important to note that many of the degradation products of Benzothiazole-2-thiol, such as MTBT and benzothiazole, are also resistant to further biodegradation. ethz.ch

Table 1: Key Degradation Products of Benzothiazole-2-thiol

| Degradation Product/Intermediate | Formation Pathway(s) |

| 2-Methylthiobenzothiazole (MTBT) | Microbial methylation ethz.chd-nb.info |

| 2-(Methylsulfinyl)benzothiazole | Oxidation of MTBT ethz.ch |

| Benzothiazole | Photodegradation d-nb.inforesearchgate.net |

| 2-Benzothiazolesulfonic acid | Photodegradation researchgate.net |

| 2-Hydroxybenzothiazole (OHBT) | Microbial degradation of BTSO3 nih.gov |

| Dihydroxybenzothiazole | Microbial hydroxylation of OHBT nih.govresearchgate.net |

| Dibenzothiazol-2-yl disulfide | Minor photodegradation product researchgate.net |

Influence of Benzothiazole-2-thiol on Biodegradation of Related Compounds

The presence of Benzothiazole-2-thiol in the environment can significantly inhibit the biodegradation of other related compounds, including some of its own degradation products. ethz.ch This inhibitory effect is attributed to its toxic effects on many bacteria. ethz.ch For instance, studies have shown that Benzothiazole-2-thiol inhibits the biodegradation of 2-hydroxybenzothiazole (OHBT), benzothiazole (BT), and benzothiazole-2-sulfonate (BTSO3) by Rhodococcus erythropolis. nih.gov This inhibition can lead to the accumulation of these compounds in the environment, posing further ecological concerns.

Advanced Oxidation Processes for Benzothiazole-2-thiol Abatement

Due to the persistence of Benzothiazole-2-thiol and its degradation products, advanced oxidation processes (AOPs) are being explored for their effective removal from water and wastewater.

The activation of peroxomonosulfate (PMS) to generate sulfate (B86663) radicals has shown promise for the degradation of refractory organic pollutants, including benzothiazoles. kaust.edu.sa This process can be efficiently catalyzed by materials like CuFe2O4. kaust.edu.sa The primary oxidant in this system is the sulfate radical, which is highly reactive and can effectively break down the benzothiazole structure. kaust.edu.sa Research has demonstrated that this method can efficiently degrade Benzothiazole-2-thiol and its derivatives. kaust.edu.sa

Microbial electrolysis cells (MECs) represent an emerging technology for the degradation of persistent organic pollutants. arxiv.org In an MEC, microorganisms on the anode catalyze the oxidation of organic compounds. arxiv.org Studies have investigated the degradation of Benzothiazole-2-thiol in the anode of an MEC. arxiv.org Results indicate that MECs can effectively remove Benzothiazole-2-thiol from wastewater. arxiv.org The application of an external voltage and the use of modified anodes, such as those treated with graphene, can enhance the degradation process and lead to a significant reduction in biotoxicity. arxiv.org The degradation in an MEC can lead to the formation of hydroxylated intermediates. arxiv.org

Environmental Distribution and Persistence Modeling

Understanding the distribution and persistence of Benzothiazole-2-thiol in the environment is crucial for assessing its potential impact.

Benzothiazole-2-thiol exhibits moderate adsorption potential in soil and sediment. redox.comeuropa.eu The log Koc values, which indicate the tendency of a chemical to be adsorbed by soil or sediment, range from 2.51 to 3.55. redox.comeuropa.eusocomore.com This moderate adsorption suggests that while a portion of the compound will be bound to soil particles, there is also potential for it to be mobile and leach into groundwater, particularly in alkaline soils. mst.dk Its persistence in soil is notable, with half-lives ranging from 92 to 248 days in some studies. mst.dk

Table 2: Soil Adsorption and Mobility of Benzothiazole-2-thiol

| Parameter | Value | Reference |

| Log Koc | 2.51 - 3.55 | redox.comeuropa.eusocomore.com |

| Soil Mobility | Low to Moderate | redox.commst.dk |

| Soil Half-life | 92 - 248 days | mst.dk |

Aquatic Compartment Distribution and Sediment Partitioning

When released into water, Benzothiazole-2-thiol undergoes partial dissociation and can adsorb to sediment, a tendency that increases in more acidic waters. mst.dk The distribution of MBT in a simulated "unit world" model indicates that water is the primary target compartment, accounting for 95.96% of the substance, followed by sediment (2.02%) and soil (2.00%). europa.eudynasolgroup.com This highlights the compound's significant presence in the aquatic environment following its release. canada.ca

The partitioning of Benzothiazole-2-thiol between water and sediment is a key aspect of its environmental fate. canada.ca Its moderate adsorption potential to soil and sediment is quantified by its log Koc values, which range from 2.51 to 3.55. redox.com The organic carbon-water (B12546825) partition coefficient (Koc) for MBT has been measured in various sediments and soils, with values indicating moderate to slight mobility. echemi.com For instance, measured Koc values were 2130, 3560, and 2590 in three different sediments. echemi.com In different soil types, Koc values have been reported as 677 in sandy loam, 326 in clay loam, and 1360 in sandy soil. echemi.com These values suggest that while a significant portion of MBT will remain in the water column, a notable amount will partition to sediment. canada.ca

Studies have shown that MBT is considered persistent in surface water and sediment. redox.com While photolytic degradation can occur rapidly in surface waters, biodegradation is a slow process. mst.dkdiva-portal.org The main abiotic degradation products of MBT include benzothiazole (BT) and its further product, 2-hydroxybenzothiazole (BTon), both of which are reported to be persistent under environmental conditions. europa.eu Another metabolite, 2-(methylthio)benzothiazole (B1198390) (MeSBT), is also resistant to both biodegradation and photolysis. europa.eu

Table 1: Environmental Distribution and Partitioning of Benzothiazole-2-thiol

| Parameter | Value/Range | Reference |

| Mackay Fugacity Model Level I Distribution | ||

| Water | 95.96% | europa.eudynasolgroup.com |

| Sediment | 2.02% | europa.eudynasolgroup.com |

| Soil | 2.00% | europa.eudynasolgroup.com |

| Log Koc (Soil/Sediment Adsorption) | 2.51 - 3.55 | redox.com |

| Measured Koc in Sediments | 2130, 3560, 2590 | echemi.com |

| Measured Koc in Soils | 326 - 1360 | echemi.com |

Atmospheric Transport Potential

The potential for long-range atmospheric transport of Benzothiazole-2-thiol is considered to be low. europa.eu This is primarily due to its relatively short estimated atmospheric half-life. When released into the air, MBT is expected to exist in both vapor and particulate phases. nih.gov

The primary degradation pathway for vapor-phase MBT in the atmosphere is its reaction with photochemically produced hydroxyl radicals. diva-portal.orgnih.gov The estimated half-life for this reaction is approximately 8.4 to 9.5 hours. europa.eudiva-portal.org This rapid degradation significantly limits the distance the compound can travel in the atmosphere. europa.eu

Table 2: Atmospheric Fate Properties of Benzothiazole-2-thiol

| Parameter | Value | Reference |

| Atmospheric Half-life (reaction with OH radicals) | 8.4 - 9.5 hours | europa.eudiva-portal.org |

| Henry's Law Constant (25°C) | < 3.6 x 10⁻⁶ hPa m³/mol | europa.eu |

| Long-Range Transport Potential | Low | europa.eu |

Advanced Applications of Benzothiazole 2 Thiol in Complex Organic Synthesis

Role in Carbon-Carbon Bond Formation Reactions

The unique structure of benzothiazole-2-thiol allows its derivatives to serve as powerful tools in the formation of carbon-carbon bonds, a fundamental process in organic chemistry.

Modified Julia Olefination Reactions

Derivatives of benzothiazole-2-thiol are central to the Modified Julia Olefination, specifically the Julia-Kocienski olefination. This reaction is a powerful method for creating alkenes. researchgate.netwikipedia.org The key reagent is a benzothiazol-2-yl sulfone (BT-sulfone), which is prepared from benzothiazole-2-thiol.

In this one-pot reaction, the BT-sulfone is deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a stabilized carbanion. This carbanion then reacts with an aldehyde or ketone. wikipedia.org The critical advantage of using the benzothiazole (B30560) moiety over the original phenylsulfone is its ability to facilitate a spontaneous Smiles rearrangement in the resulting alkoxide intermediate. wikipedia.orgmdpi.com This rearrangement is followed by the elimination of sulfur dioxide and lithium benzothiazolone, directly yielding the desired alkene. wikipedia.org This streamlined process avoids the separate reduction step required in the classical Julia-Lythgoe olefination, making it more efficient. wikipedia.orgthieme-connect.com

The stereochemical outcome of the reaction, which produces a mixture of (E) and (Z) isomers, is determined by the initial addition to the carbonyl group, as the subsequent steps are not reversible. wikipedia.orgorganic-chemistry.org The reaction has been successfully applied in the total synthesis of complex natural products, such as in the formation of the crucial 7,8-double bond in a partial synthesis of vitamin D2. thieme-connect.com Furthermore, fluorinated benzothiazolyl sulfones have been used to stereoselectively synthesize fluoroalkenoates. nih.gov

Table 1: Examples of Modified Julia Olefination using Benzothiazolyl Sulfones

| Sulfone Reactant | Carbonyl Reactant | Base/Solvent | Product | Stereoselectivity (E:Z) |

|---|---|---|---|---|

| Benzothiazolyl sulfone 2β | Aldehyde 3 (C/D ring of Vitamin D) | NaHMDS / THF | Vitamin D2 TBS ether | 72:28 |

| Fluorobenzothiazolyl sulfone | Various Aldehydes | DBU / THF | (Z)-fluoroalkenoates | Moderate to Excellent |

This table is a representation of findings from cited research. thieme-connect.comnih.gov

Preparation of Alkynes

Benzothiazole-2-thiol also serves as a precursor for the synthesis of alkynes, another fundamental carbon-carbon bond structure. researchgate.net One emerging strategy involves the use of derivatives like 2-(S-propargyl)benzothiazole-2-thiol. This compound, which contains a terminal alkyne, can be used in copper-catalyzed cycloaddition reactions (click chemistry) to link the benzothiazole unit to other molecules, such as phthalimides, forming complex triazole-benzoheterocycle structures. scielo.br

In other approaches, 2,2'-disulfanediyldianiline, which is related to the benzothiazole structure, can be reacted with terminal alkynes in the presence of a copper catalyst and visible light to generate alkynyl sulfides, which are precursors to more complex benzothiazole frameworks. rsc.org These methods highlight the utility of the benzothiazole-2-thiol scaffold in creating molecules with alkyne functionality for further synthetic transformations.

Heterocyclic Ring System Construction

The benzothiazole-2-thiol core is an excellent building block for synthesizing more elaborate heterocyclic systems, which are prevalent in medicinal chemistry and materials science. researchgate.netmdpi.com

Synthesis of Fused Benzothiazole Derivatives

Benzothiazole-2-thiol is a starting point for creating fused heterocyclic systems where additional rings are built onto the benzothiazole framework. For instance, acylation of 2-aminobenzothiazole (B30445) (derived from the thiol) with α-halogenoketones in the presence of carbon disulfide can lead to functionalized bis-thiazolo derivatives through a sequence of addition, enolization, and cyclization. mdpi.com Another approach involves the condensation of 2-aminothiophenols with various reagents like β-diketones or aryl methyl ketones to yield fused structures. mdpi.com These strategies allow for the assembly of complex, multi-ring systems that often exhibit significant biological activity. researchgate.net

Integration into Poly-heterocyclic Compounds

Beyond fused systems, benzothiazole-2-thiol is frequently incorporated into larger molecules containing multiple, distinct heterocyclic rings. researchgate.net A common strategy involves linking the benzothiazole-2-thiol moiety to other heterocycles like pyridine (B92270), pyrimidine, or thiazole (B1198619). nih.gov For example, researchers have synthesized series of compounds where a substituted pyridine ring is linked to the 6-amino position of a benzothiazole-2-thiol derivative. nih.gov This was achieved by first creating an N-(heterocyclic) chloroacetamide and then reacting it with 6-aminobenzothiazole-2-thiol. nih.gov Similarly, reacting the S-propargyl derivative of benzothiazole-2-thiol with azido-functionalized phthalimides via copper-catalyzed click chemistry yields 1,2,3-triazole-linked poly-heterocyclic compounds. scielo.brderpharmachemica.com These molecular hybridization approaches are valuable in drug discovery for creating libraries of structurally diverse compounds. nih.gov

Table 2: Synthesis of Poly-heterocyclic Compounds from Benzothiazole-2-thiol Derivatives

| Benzothiazole Precursor | Reactant | Reaction Type | Resulting Heterocyclic System |

|---|---|---|---|

| 6-Aminobenzothiazole-2-thiol | N-(Pyridinyl) 2-chloroacetamide | Nucleophilic Substitution | Pyridinyl-amine linked Benzothiazole |

| 2-(Propargylthio)benzothiazole | N-(3-Azidopropyl)phthalimide | Copper-catalyzed Cycloaddition | Benzothiazole-Triazole-Phthalimide conjugate |

This table summarizes synthetic strategies from cited literature. scielo.brnih.govderpharmachemica.com

Precursor in Specialty Chemical Synthesis

The reactivity of benzothiazole-2-thiol makes it a valuable starting material for a wide range of specialty chemicals. atamanchemicals.commdpi.com Its derivatives are crucial intermediates in the production of agrochemicals, dyes, and pharmaceuticals. atamanchemicals.commdpi.commdpi.com

One of the most significant industrial applications is its use as a vulcanization accelerator in the rubber industry. wikipedia.orgeuropa.eu It is a precursor to other widely used accelerators like mercaptobenzothiazole disulfide (MBTS) and N-cyclohexylbenzothiazole-2-sulphenamide (CBS). researchgate.net In synthetic chemistry, it can be used to prepare 2-thio-substituted benzothiazoles through domino reactions involving condensation with carbon disulfide and coupling with aryl halides. acs.orgresearchgate.net It also serves as a starting material for creating corrosion inhibitors, particularly for copper and its alloys, and biocides used in various formulations. wikipedia.orgatamanchemicals.com The synthesis of these specialty chemicals often begins with the alkylation or arylation of the thiol group, demonstrating the compound's role as a versatile platform for further chemical modification. researchgate.net

Synthesis of Rubber Accelerators (e.g., MBTS, CBS)

Benzothiazole-2-thiol (MBT) is a cornerstone in the rubber industry, primarily functioning as a vulcanization accelerator. mst.dkeuropa.eu It is also the parent compound for a majority of sulfenamide-based accelerators. google.com The synthesis of prominent accelerators like Dibenzothiazole disulfide (MBTS) and N-Cyclohexyl-2-benzothiazole sulfenamide (B3320178) (CBS) originates from MBT.

The vulcanization process involving CBS leads to the formation of a significant amount of MBT, which then participates further in the reaction to create new crosslinks in the rubber. allenpress.comresearchgate.net The reaction kinetics and the generation of MBT are crucial for the properties of the final vulcanized product.

Key Rubber Accelerators Derived from Benzothiazole-2-thiol:

| Accelerator Name | Abbreviation | Role of Benzothiazole-2-thiol |

| Dibenzothiazole disulfide | MBTS | Formed by the oxidation of two molecules of MBT. |

| N-Cyclohexyl-2-benzothiazole sulfenamide | CBS | Synthesized from MBT, it generates MBT during vulcanization. allenpress.comresearchgate.net |

Derivatization for Pesticide Synthesis (e.g., Methabenzothiazuron)

Beyond its role in the rubber industry, Benzothiazole-2-thiol is a key intermediate in the agrochemical sector for the synthesis of certain pesticides. mst.dk A notable example is its use in the production of the herbicide Methabenzthiazuron (1-benzothiazole-2-yl-1,3-dimethylurea). mst.dk

The synthesis involves the derivatization of the MBT molecule. This application highlights the versatility of the benzothiazole scaffold in creating molecules with significant biological activity. mdpi.com The development of analytical methods to detect Methabenzthiazuron and its degradation products in soil is an area of active research, underscoring its environmental relevance. researchgate.net

Pesticide Synthesis from Benzothiazole-2-thiol:

| Pesticide Name | Chemical Class | Synthetic Precursor |

| Methabenzthiazuron | Phenylurea Herbicide | Benzothiazole-2-thiol mst.dk |

Chiral Synthesis and Stereoselective Transformations

The benzothiazole-2-thiol moiety has emerged as a valuable component in the field of asymmetric synthesis, particularly in the preparation of chiral molecules that can serve as precursors to pharmaceuticals.

Enantioselective Preparation of Drug Precursors

The synthesis of enantiomerically pure or enriched compounds is a fundamental challenge in medicinal chemistry. Benzothiazole-2-thiol has been utilized in the synthesis of chiral building blocks for potential drug candidates. For example, it is a precursor in the synthesis of 1-(benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol, a molecule that can be converted into aminoalcohols with potential β-blocker activity. researchgate.net

Several methods have been developed to obtain this precursor in high enantiomeric excess, including baker's yeast-induced asymmetric reduction and kinetic resolution using lipases. researchgate.net These stereoselective transformations underscore the utility of the benzothiazole-2-thiol scaffold in creating complex, optically active molecules. researchgate.net The development of planar chiral benzothiazoles has also been reported, further expanding the application of this heterocycle in stereocontrolled processes. beilstein-journals.org

Research Findings in Chiral Synthesis using Benzothiazole-2-thiol:

| Precursor Synthesized | Chiral Method | Potential Application | Enantiomeric Excess (ee) Achieved |

| 1-(benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol | Baker's yeast reduction | Precursor for β-blocker drugs researchgate.net | Up to 98% researchgate.net |

| 1-(benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol | Kinetic resolution with lipase (B570770) | Precursor for β-blocker drugs researchgate.net | 93% researchgate.net |

| 2.2benzo[d]thiazoloparacyclophane | Stereospecific introduction of a sulfoxide | Ligands or catalysts in stereocontrolled reactions beilstein-journals.org | Enantiomerically enriched beilstein-journals.org |

The ongoing research into the catalytic asymmetric synthesis of chiral sulfinamides and other derivatives continues to highlight the importance of sulfur-containing compounds like Benzothiazole-2-thiol in modern organic synthesis. thieme-connect.comfrontiersin.org

Enzymatic Transformations and Biocatalysis Involving Benzothiazole 2 Thiol

Chemoenzymatic Synthetic Routes